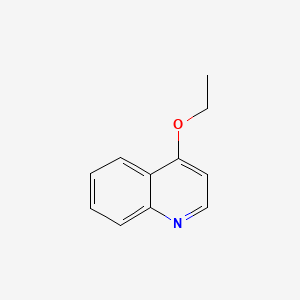

4-Ethoxyquinoline

Descripción general

Descripción

4-Ethoxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of an ethoxy group (-OCH2CH3) attached to the fourth position of the quinoline ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxyquinoline typically involves the condensation of p-phenetidine with acetone in the presence of a composite catalyst, such as p-toluenesulfonic acid and iodine. The reaction is carried out under heating conditions to facilitate the condensation reaction . The resulting product is then subjected to reduced pressure distillation to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process involves the addition of p-phenetidine, a composite catalyst, and methylbenzene into a heatable reactor, followed by the addition of acetone under heating conditions .

Análisis De Reacciones Químicas

Types of Reactions: 4-Ethoxyquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into different hydrogenated quinoline derivatives.

Substitution: It can undergo substitution reactions where the ethoxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Hydrogenated quinoline derivatives.

Substitution: Substituted quinoline derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial and Anticancer Activities

4-Ethoxyquinoline and its derivatives have been investigated for their potential as antimicrobial and anticancer agents. Research indicates that compounds within this class exhibit significant biological activities, including:

- Antibacterial Effects : Studies have shown that 4-EQ possesses activity against a range of bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Properties : The compound has been explored for its ability to inhibit cancer cell proliferation. Its structural features allow it to interact with biological targets effectively, which may lead to novel therapeutic applications .

Pharmaceutical Development

The synthesis of 4-EQ has been optimized for pharmaceutical applications, where it can serve as a scaffold for designing new drugs. Its derivatives are being explored for enhanced efficacy against infections and cancers, showcasing its versatility in drug development.

Environmental Applications

Antioxidant in Animal Feed

this compound is recognized for its antioxidant properties, particularly in the context of animal nutrition. It is used in animal feed to prevent lipid peroxidation, thereby preserving the nutritional quality of feed ingredients. Studies indicate that it significantly increases the levels of vitamins A and E in the blood plasma of treated animals, suggesting its role as an effective antioxidant .

Soil Microbiology

Research has also examined the effects of 4-EQ on soil microbiota. Experiments have demonstrated its interactions with soil microorganisms, which can influence soil health and nutrient cycling. Specifically, studies have assessed how 4-EQ affects ammonia-oxidizing bacteria (AOB) and archaea (AOA), indicating potential implications for agricultural practices and waste management .

Chemical Synthesis

Synthetic Applications

this compound serves as a valuable intermediate in organic synthesis. It can be utilized in various chemical reactions to produce more complex molecules. For instance, its derivatives have been studied for their potential in creating new materials with specific properties, such as improved thermal stability or enhanced reactivity .

Data Table: Biological Activities of this compound Derivatives

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| 7-Chloro-4-ethoxyquinoline | Anticancer | |

| Ethoxyquin | Antioxidant |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of 4-EQ against various pathogens. The results demonstrated that 4-EQ exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Environmental Impact Assessment

Research conducted on the application of ethoxyquin in agricultural settings highlighted its effects on soil health. The study found that while it improved certain microbial populations, excessive use could disrupt the natural balance of soil ecosystems. This underscores the need for careful management when using such compounds in agricultural practices.

Mecanismo De Acción

The mechanism of action of 4-Ethoxyquinoline involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

4-Ethoxyquinoline can be compared with other similar compounds, such as:

- 2-Ethoxyquinoline

- 3-Ethoxyquinoline

- 5-Ethoxyquinoline

- 8-Ethoxyquinoline

Uniqueness: this compound is unique due to its specific position of the ethoxy group, which influences its chemical reactivity and biological activity. Compared to other ethoxyquinoline derivatives, it exhibits distinct properties and applications .

Actividad Biológica

4-Ethoxyquinoline is a derivative of quinoline that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological effects, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound is characterized by its quinoline backbone with an ethoxy group at the 4-position. Its molecular formula is with a molecular weight of approximately 161.20 g/mol. The presence of the ethoxy group enhances its solubility and biological activity compared to other quinoline derivatives.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, studies have shown that compounds similar to this compound can disrupt bacterial cell walls and interfere with metabolic pathways, leading to cell death.

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Antibacterial | Disruption of cell wall synthesis |

| 7-Chloro-4-ethoxyquinoline | Antitubercular | Inhibition of mycobacterial growth |

2. Antioxidant Properties

The antioxidant capacity of this compound has been highlighted in various studies. It acts by scavenging free radicals and preventing oxidative stress in biological systems. This property is particularly beneficial in protecting cells from damage caused by reactive oxygen species (ROS).

Key Findings:

- Ethoxyquin, a related compound, was shown to enhance the levels of vitamins A and E in plasma, indicating its role in maintaining antioxidant status in organisms .

- The compound induces phase II detoxifying enzymes, which play a crucial role in metabolizing xenobiotics and protecting against oxidative damage .

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of cancer cells through various mechanisms, including inducing apoptosis and disrupting cell cycle progression.

Case Studies:

- In vitro studies have indicated that this compound can induce apoptosis in human cancer cell lines by activating caspase pathways.

- Research has also shown that it can inhibit tumor growth in animal models, suggesting potential for further development as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in DNA replication and repair, contributing to its anticancer effects.

- Cell Membrane Interaction: Its lipophilicity allows it to penetrate cell membranes easily, enhancing its bioavailability and efficacy against pathogens.

- Free Radical Scavenging: The ethoxy group contributes to its ability to neutralize free radicals, reducing cellular oxidative stress.

Research Findings

Recent studies have explored the synthesis and modification of this compound derivatives to enhance their biological activities. For example:

- Synthesis Techniques: Various synthetic routes have been developed to create analogs with improved potency against specific pathogens.

- Structure-Activity Relationship (SAR): Investigations into how different substituents on the quinoline ring affect biological activity have provided insights into optimizing these compounds for therapeutic use .

Propiedades

IUPAC Name |

4-ethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-13-11-7-8-12-10-6-4-3-5-9(10)11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBAWYUCPNKZTER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10160104 | |

| Record name | 4-Ethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13720-91-7 | |

| Record name | 4-Ethoxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013720917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.